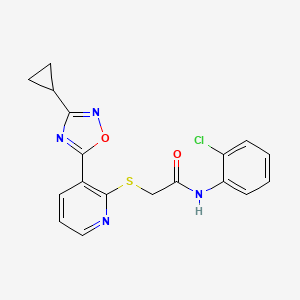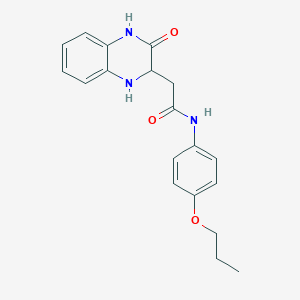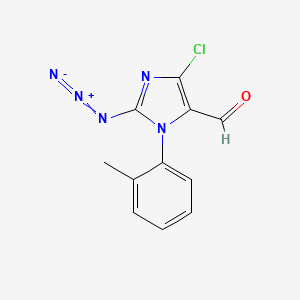![molecular formula C24H20N4OS B2423417 2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-25-5](/img/structure/B2423417.png)
2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several different functional groups and rings, including a thiophene ring, a pyrimidine ring, and a triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine" have been synthesized through various chemical reactions, aiming to explore their potential biological activities and physical properties. For instance, novel derivatives involving chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one have been synthesized, highlighting the versatility of these frameworks in generating structurally diverse molecules (Li et al., 2015). Additionally, X-ray diffraction analysis has been utilized to determine the crystal structures of certain derivatives, providing detailed insights into their molecular conformations and supporting further modifications to enhance their biological activities (Amr et al., 2016).
Antimicrobial and Tuberculostatic Activity
Research has also focused on evaluating the biological activities of compounds within this chemical family. Structural analogs have been synthesized and tested for their tuberculostatic activity, offering potential new avenues for treating tuberculosis (Titova et al., 2019). Moreover, studies on novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have reported antimicrobial activities, suggesting these compounds could serve as leads for the development of new antimicrobial agents (Gomha et al., 2018).
Chemical Properties and Mechanistic Insights
The chemical synthesis of these compounds often involves multi-step reactions, with a focus on understanding the mechanistic aspects that govern the formation of the final products. Research has provided insights into the regioselectivity of cyclocondensation reactions and the influence of various substituents on the synthesis outcomes, facilitating the design of molecules with desired properties (Salem et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-11-(4-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-14-5-8-16(9-6-14)22-20-21(27-24-25-13-26-28(22)24)17-12-15(2)7-10-18(17)29-23(20)19-4-3-11-30-19/h3-13,22-23H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRPWLZSZWLDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)C)OC3C5=CC=CS5)NC6=NC=NN26 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide](/img/structure/B2423339.png)
![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)

![3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid](/img/structure/B2423346.png)
![[1-(2-Methoxyphenyl)cyclopropyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2423347.png)


![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2423351.png)


